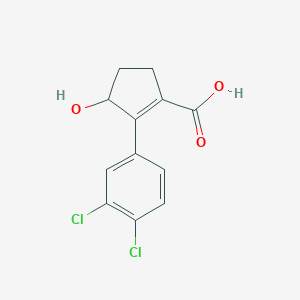![molecular formula C15H10F3NO4S2 B13057761 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system and a trifluoromethyl benzoate group
Preparation Methods
The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate involves multiple steps, starting with the preparation of the thieno[2,3-b]thiopyran ring system. This can be achieved through a series of cyclization reactions involving sulfur-containing precursors. The trifluoromethyl benzoate group is then introduced through esterification reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as apoptosis or cell proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to inflammation and cell growth.
Comparison with Similar Compounds
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate can be compared with other compounds that have similar structures or functional groups:
Similar Compounds: Compounds such as thieno[2,3-b]thiopyran derivatives and trifluoromethyl benzoates share structural similarities.
Uniqueness: The unique combination of the thieno[2,3-b]thiopyran ring system and the trifluoromethyl benzoate group in this compound provides distinct chemical and biological properties, making it a valuable subject of study.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H10F3NO4S2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C15H10F3NO4S2/c16-15(17,18)10-3-1-2-9(8-10)13(20)23-19-12-4-6-24-14-11(12)5-7-25(14,21)22/h1-4,6,8H,5,7H2/b19-12+ |
InChI Key |
ZWGUTMFINSPLPL-XDHOZWIPSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C=CS2 |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


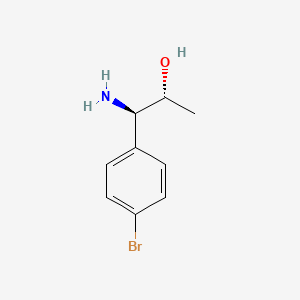
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
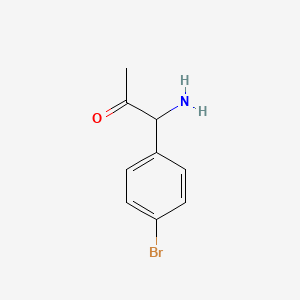
![4,4-Diethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13057704.png)
![1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13057711.png)
![3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hcl](/img/structure/B13057715.png)
![4-((4-Chlorobenzyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057718.png)
![4-[(dimethylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13057722.png)
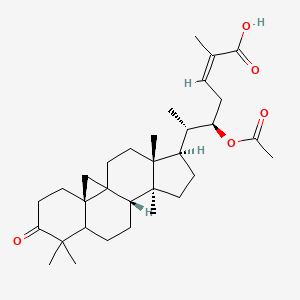
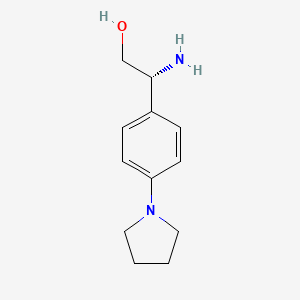
![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
![3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine](/img/structure/B13057756.png)
